Glyceryl 2-caprate
Overview
Description
Synthesis Analysis
Glyceryl 2-caprate can be synthesized by the esterification of glycerin sourced from vegetable oil sources and medium chain fatty acids, which are sourced from coconut and/or palm kernel oil, with a final addition of 1,3-propanediol . Additionally, biosurfactants like glyceryl 2-caprate can be synthesized by powerful transglycosylation enzymes like amylosucrase, which can transfer glucose from sucrose to the hydroxyl (-OH) group of various compounds .Molecular Structure Analysis
The molecular structure of Glyceryl 2-caprate is represented by the IUPAC name 1,3-dihydroxypropan-2-yl decanoate. The InChI representation is InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Glyceryl 2-caprate are not detailed in the search results, it’s worth noting that glyceryl 2-caprate can participate in transglycosylation reactions, as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
Glyceryl 2-caprate has a molecular weight of 246.34 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 12. Its exact mass is 246.18310931 g/mol and its monoisotopic mass is also 246.18310931 g/mol. Its topological polar surface area is 66.8 Ų .Scientific Research Applications
Biosurfactant Synthesis
- Biosynthesis of Nonionic Surfactants : Amylosucrase enzymes from Deinococcus geothermalis and Bifidobacterium thermophilum have been utilized for the synthesis of biosurfactants like glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate. These surfactants have potential applications in food and biotechnology industries (Kim et al., 2021).
Skin Penetration Enhancement
- Moderate Skin Penetration Enhancer : Glyceryl monocaprylate/caprate has been identified as an effective yet moderate skin penetration enhancer, useful in the formulation of topical and transdermal drug delivery systems (Cornwell et al., 1998).
Cosmetic Applications
- Dermal Peptide Delivery : Studies have shown that formulations containing glyceryl caprylate/caprate enhance the penetration of peptides into the skin, making them useful in cosmetic applications (Sommer et al., 2018).
Biomedical and Pharmaceutical Applications
- Hyperbranched Polyesters : Glycerol-based polyesters, such as hyperbranched polyglycerols, have been investigated for their potential in pharmaceutical technology as drug carriers and in biomedical applications, particularly in regenerative medicine (Zamboulis et al., 2019).
- Solid Lipid Nanoparticles for Drug Delivery : Research has explored the use of glyceryl caprate as a core material for solid lipid nanoparticles loaded with drugs, offering a promising strategy for targeted drug delivery systems (Subedi et al., 2009).
Environmental Applications
- Wastewater Treatment : An electrochemical sensor based on molecularly imprinted polymer with gold nanoparticles has been developed for the determination of glycerol concentration in environmental waters, showing potential for environmental monitoring and treatment (Motia et al., 2020).
Analytical Chemistry
- Capillary Electrophoresis for Glycan Analysis : Capillary electrophoresis, a technique for separating molecules, has been applied for the analysis of glycans, with glycerol being a component in the analytical process (Lu et al., 2018).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Glyceryl 2-caprate. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1,3-dihydroxypropan-2-yl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVVKFYDGRJWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187431 | |
Record name | Glyceryl 2-caprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | MG(0:0/10:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0072874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glyceryl 2-caprate | |
CAS RN |
3376-48-5 | |
Record name | 2-Monocaprin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3376-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 2-caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 2-caprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 2-CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9JHW7Y133 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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